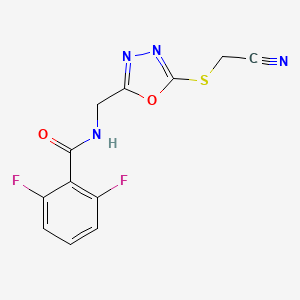

N-((5-((cyanomethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide

Description

N-((5-((cyanomethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core substituted with a cyanomethylthio group at the 5-position and a 2,6-difluorobenzamide moiety linked via a methylene bridge. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and bioisosteric properties, often employed in medicinal chemistry for enzyme inhibition . This compound is hypothesized to exhibit activity in antimicrobial or antiparasitic pathways due to structural similarities with nitazoxanide derivatives, which target pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms .

Properties

IUPAC Name |

N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2N4O2S/c13-7-2-1-3-8(14)10(7)11(19)16-6-9-17-18-12(20-9)21-5-4-15/h1-3H,5-6H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAOHVLAZMJVBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NCC2=NN=C(O2)SCC#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-((cyanomethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carbon disulfide derivative under basic conditions.

Introduction of the cyanomethylthio group: This step involves the nucleophilic substitution of a halomethylthio compound with a cyanide source.

Attachment of the difluorobenzamide moiety: This can be done through an amide coupling reaction using a difluorobenzoic acid derivative and an appropriate coupling reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Functionalization of the Benzamide Moiety

The 2,6-difluorobenzamide group is synthesized via amidation:

Hydrolytic Stability

-

Oxadiazole Ring : Stable under neutral conditions but susceptible to ring-opening in strong acids (e.g., H<sub>2</sub>SO<sub>4</sub>) or bases (e.g., NaOH) .

-

Cyanomethylthio Group : Hydrolyzes to thioglycolic acid derivatives in aqueous base .

Reductive Pathways

-

Nitro Group Reduction : If present in precursors, nitro groups are reduced to amines using Fe/AcOH or H<sub>2</sub>/Pd-C .

Thermal Stability

Biological Interactions

-

Enzyme Inhibition : The 1,3,4-oxadiazole scaffold binds kinase active sites (e.g., VEGFR-2) via hydrogen bonding with Asp1046 and hydrophobic interactions .

-

Antimicrobial Activity : Fluorinated benzamides enhance membrane permeability, while the cyanomethylthio group may act as a prodrug moiety .

Key Reaction Data Table

Spectroscopic Characterization

-

IR : Peaks at 1670 cm<sup>−1</sup> (C=O, amide), 2200 cm<sup>−1</sup> (C≡N), 1250 cm<sup>−1</sup> (C-F) .

-

<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 8.1 (s, 1H, NH), 7.6–7.8 (m, 2H, Ar-F), 4.5 (s, 2H, CH<sub>2</sub>), 3.9 (s, 2H, S-CH<sub>2</sub>) .

Challenges and Side Reactions

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant antiviral properties. For instance, compounds similar to N-((5-((cyanomethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide have been synthesized and tested against various viruses. A notable study demonstrated that certain oxadiazole derivatives showed activity against Herpes Simplex Virus (HSV) and Feline Herpes Virus, suggesting a potential therapeutic role for similar compounds in treating viral infections .

Antitumor Properties

The compound's structural features allow it to interact with biological targets involved in cancer proliferation. Research has shown that oxadiazole derivatives can inhibit cancer cell growth. For instance, a study reported that a related compound demonstrated potent antitumor activity against lung cancer cell lines in vitro, with IC50 values indicating effective cytotoxicity . This suggests that this compound may also possess similar properties worth exploring.

Pesticidal Activity

Compounds containing oxadiazole moieties have been evaluated for their pesticidal activities. The incorporation of the cyanomethylthio group enhances the compound's efficacy against pests. Studies have shown that such derivatives can act as effective insecticides and fungicides by disrupting critical biological processes in target organisms . This application is crucial for developing new agrochemicals that are less harmful to non-target species.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-((5-((cyanomethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context and the specific disease being targeted.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-((5-((cyanomethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide with structurally related compounds, focusing on core heterocycles, substituents, biological targets, and synthesis methodologies.

Table 1: Structural and Functional Comparison

Key Observations:

Heterocyclic Core Influence: The 1,3,4-oxadiazole core in the target compound and offers metabolic resistance and rigidity, whereas 1,3-thiazole (e.g., ) and 1,3,4-thiadiazole (e.g., ) cores provide distinct electronic environments.

Substituent Effects: The cyanomethylthio group in the target compound may engage in dipole-dipole interactions or act as a hydrogen-bond acceptor, unlike the chloro group in or dichlorophenyl in , which primarily increase lipophilicity and steric bulk. Fluorine substitution (2,6-difluoro vs. 2,4-difluoro in ) alters electron distribution and bioavailability. The 2,6-difluoro configuration may enhance symmetry and membrane permeability .

Biological Activity: The thiazole derivative in explicitly targets PFOR, a critical enzyme in anaerobic metabolism. The target compound’s structural similarity suggests analogous activity, though the cyanomethylthio group could modulate potency or selectivity.

Synthesis Strategies: The target compound’s synthesis likely involves coupling a cyanomethylthio-modified oxadiazole intermediate with 2,6-difluorobenzoyl chloride, analogous to the pyridine-mediated acylation in . In contrast, employs carbamoylation with dichlorophenyl groups, requiring stringent anhydrous conditions for urea formation.

Research Findings and Implications

- Activity Prediction : Molecular docking studies (extrapolated from ) suggest the oxadiazole core and fluorobenzamide group may bind PFOR’s active site, but in vitro validation is needed.

Biological Activity

N-((5-((cyanomethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide is a complex organic compound that has gained attention in various fields due to its potential biological activities. This article delves into its biological activity, examining its efficacy against various pathogens, its mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups:

- Oxadiazole ring : Known for its diverse biological activities.

- Difluorobenzamide moiety : Imparts unique electronic properties that can enhance biological interactions.

- Cyanomethylthio group : Potentially contributes to the compound's reactivity and biological profile.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Inhibition of Fungal Pathogens : Compounds with oxadiazole moieties have shown substantial antifungal activity. In a study evaluating various derivatives, compounds exhibited inhibition rates against Sclerotinia sclerotiorum ranging from 47.2% to 86.1%, with certain derivatives outperforming standard treatments like quinoxyfen .

| Compound | Inhibition Rate (%) | EC50 (mg/L) |

|---|---|---|

| Compound 13p | 86.1 | 5.17 |

| Compound 13f | 77.8 | 6.67 |

| Quinoxyfen | 77.8 | 14.19 |

Insecticidal Activity

The compound's structure suggests potential insecticidal properties. Preliminary bioassays indicated that related oxadiazole compounds exhibited good lethality against various agricultural pests such as Mythimna separate and Helicoverpa armigera, with some achieving over 70% mortality at concentrations of 500 mg/L .

Anticancer Properties

Research has also focused on the anticancer potential of benzamide derivatives. A study highlighted that compounds containing the oxadiazole scaffold demonstrated moderate to high potency against various cancer cell lines by inhibiting key cellular pathways involved in tumor growth .

The biological activity of this compound is likely mediated through multiple mechanisms:

- Enzyme Inhibition : The oxadiazole ring may interact with specific enzymes or receptors, disrupting their function.

- Cell Membrane Disruption : The presence of thio groups can enhance membrane permeability, leading to cell lysis in pathogens.

Case Studies and Research Findings

- Antifungal Efficacy : A recent publication reported that several oxadiazole derivatives showed superior antifungal activity compared to traditional fungicides. The study emphasized structure-activity relationships (SAR), indicating that electron-withdrawing groups significantly enhance antifungal potency .

- Insecticidal Properties : In another study focused on agricultural applications, a series of oxadiazole-based compounds were tested for their insecticidal effects against common pests. The results indicated promising lethality rates, suggesting potential for development as eco-friendly pesticides .

- Cancer Cell Line Studies : Benzamide derivatives featuring the oxadiazole structure were evaluated for their effects on human cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis in treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.